

# Physicochemical properties of Ethyl 3-hydroxyisonicotinate

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## Compound of Interest

Compound Name: *Ethyl 3-hydroxyisonicotinate*

Cat. No.: *B100313*

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An In-depth Technical Guide to the Physicochemical Properties of **Ethyl 3-hydroxyisonicotinate**

## Abstract

**Ethyl 3-hydroxyisonicotinate** (CAS No. 18342-97-7) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the interplay between the pyridine ring, a hydroxyl group, and an ethyl ester moiety, make it a versatile precursor for synthesizing a wide array of functional molecules. This technical guide provides a comprehensive analysis of the core physicochemical properties of **Ethyl 3-hydroxyisonicotinate**. It is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound for its effective application. This document consolidates known experimental data with established, authoritative testing protocols for properties where public data is sparse, thereby offering a complete scientific profile. Key parameters discussed include melting and boiling points, solubility, dissociation constants (pKa), spectroscopic signatures (NMR, IR, MS), chromatographic behavior, and chemical stability. Each section is designed to provide not only the data but also the scientific rationale behind the experimental methodologies, ensuring a robust and reproducible understanding of the compound's characteristics.

## Molecular and Structural Information

A foundational understanding of a molecule's identity and structure is paramount before any experimental work is undertaken. These identifiers are critical for database searches,

regulatory submissions, and ensuring the correct material is being used.

- Chemical Name: Ethyl 3-hydroxypyridine-4-carboxylate
- Synonyms: **Ethyl 3-hydroxyisonicotinate**
- CAS Number: 18342-97-7
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub>
- Molecular Weight: 167.16 g/mol
- Chemical Structure:
- Structural Identifiers:
  - SMILES: CCOC(=O)C1=C(C=NC=C1)O[1]
  - InChI: InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h3-5,10H,2H2,1H3[1]
  - InChIKey: XIBQCRQYVCFUFO-UHFFFAOYSA-N[1]

## Summary of Physicochemical Properties

This table provides a high-level overview of the key physicochemical parameters of **Ethyl 3-hydroxyisonicotinate**, consolidating experimental and estimated values for quick reference.

Property	Value	Source / Method Reference
Physical Form	Solid	
Melting Point	35 °C	/ OECD Guideline 102[2][3][4] [5]
Boiling Point	321.943 °C (at 760 mmHg)	
Water Solubility	Data not available; expected to be sparingly soluble.	Protocol based on OECD Guideline 105[6][7][8][9]
pKa <sub>1</sub> (Pyridine N-H <sup>+</sup> )	~4.8 (Estimated)	Based on 3-Hydroxypyridine[10][11] / OECD Guideline 112[12]
pKa <sub>2</sub> (Phenolic O-H)	~8.7 (Estimated)	Based on 3-Hydroxypyridine[10][11] / OECD Guideline 112[12]
LogP (predicted)	1.3	[1]
Purity (Typical)	≥98%	/ HPLC Protocol[13]

## Detailed Physicochemical Properties & Experimental Protocols

This section provides an in-depth exploration of each property, including the scientific basis for its importance and detailed, field-proven protocols for its determination.

### Melting Point

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting point signifies high purity, whereas a broad melting range often indicates the presence of impurities.

- Reported Value: 35 °C

**Expertise & Causality:** A relatively low melting point of 35 °C suggests that the intermolecular forces in the solid state, while present, are not exceptionally strong. This value is critical for

determining appropriate storage conditions to prevent the material from melting, which could affect its handling and stability.

#### Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

This method, compliant with OECD Guideline 102, is superior to traditional capillary methods as it provides more accurate and detailed thermodynamic information.[\[2\]](#)[\[14\]](#)

- Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using high-purity standards (e.g., Indium, Tin).
- Sample Preparation: Accurately weigh 2-5 mg of **Ethyl 3-hydroxyisonicotinate** into a standard aluminum DSC pan. Crimp the pan with a lid.
- Experimental Conditions:
  - Place the sample pan and an empty reference pan into the DSC cell.
  - Equilibrate the cell at 10 °C.
  - Ramp the temperature from 10 °C to 50 °C at a rate of 5 °C/min under a nitrogen purge (50 mL/min).
- Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the complete melting of the sample.

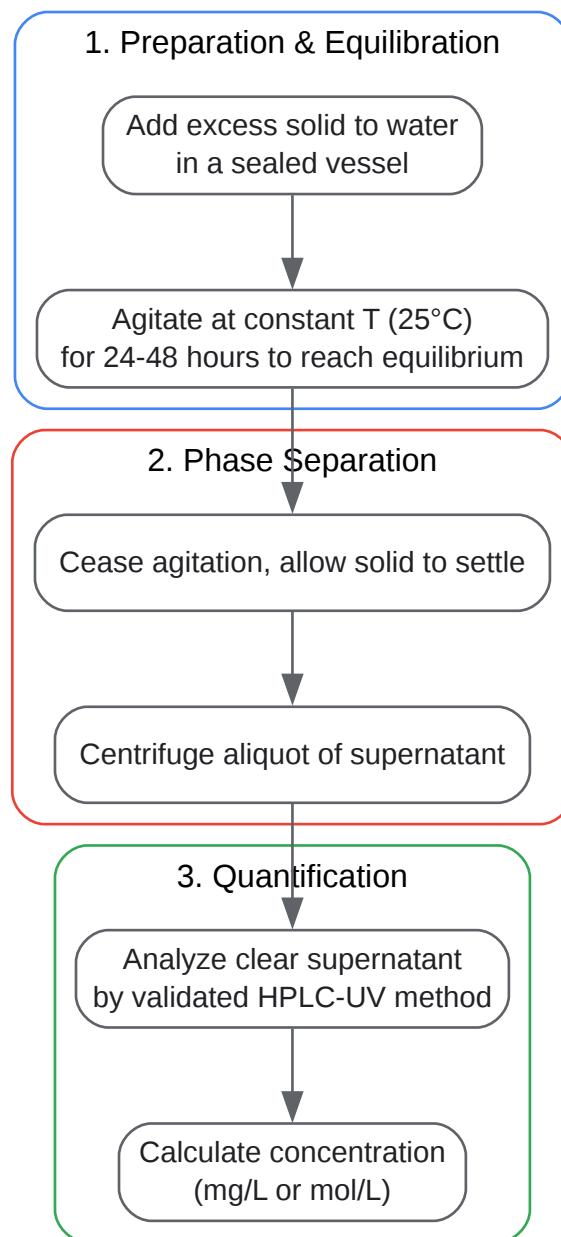
## Solubility

Solubility is a determining factor in drug development for bioavailability and in chemical synthesis for solvent selection and reaction kinetics. While specific experimental data for **Ethyl 3-hydroxyisonicotinate** is not readily available in the literature, its structure—containing both a polar hydroxyl group and a pyridine nitrogen capable of hydrogen bonding, alongside a more nonpolar ethyl ester group—suggests it will be sparingly soluble in water and more soluble in polar organic solvents.

#### Protocol: Water Solubility Determination (Shake-Flask Method, OECD 105)

The shake-flask method is a gold-standard technique for determining the water solubility of a compound.[6][7][8]

- Preparation: Add an excess amount of **Ethyl 3-hydroxyisonicotinate** to a known volume of reagent-grade water in a sealed, thermostatted vessel.
- Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A preliminary test should establish this duration (typically 24-48 hours).
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge an aliquot of the supernatant at high speed to remove any suspended microparticles.
- Quantification: Carefully remove a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
- Calculation: The water solubility is expressed as the concentration (e.g., in mg/L or mol/L) of the saturated solution.

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Caption: Workflow for solubility determination via the shake-flask method.

## Dissociation Constants (pKa)

**Ethyl 3-hydroxyisonicotinate** is an amphoteric molecule possessing two ionizable sites: the basic pyridine nitrogen and the acidic phenolic hydroxyl group. The pKa values govern the charge state of the molecule at a given pH, which profoundly influences its solubility, lipophilicity, and biological interactions.

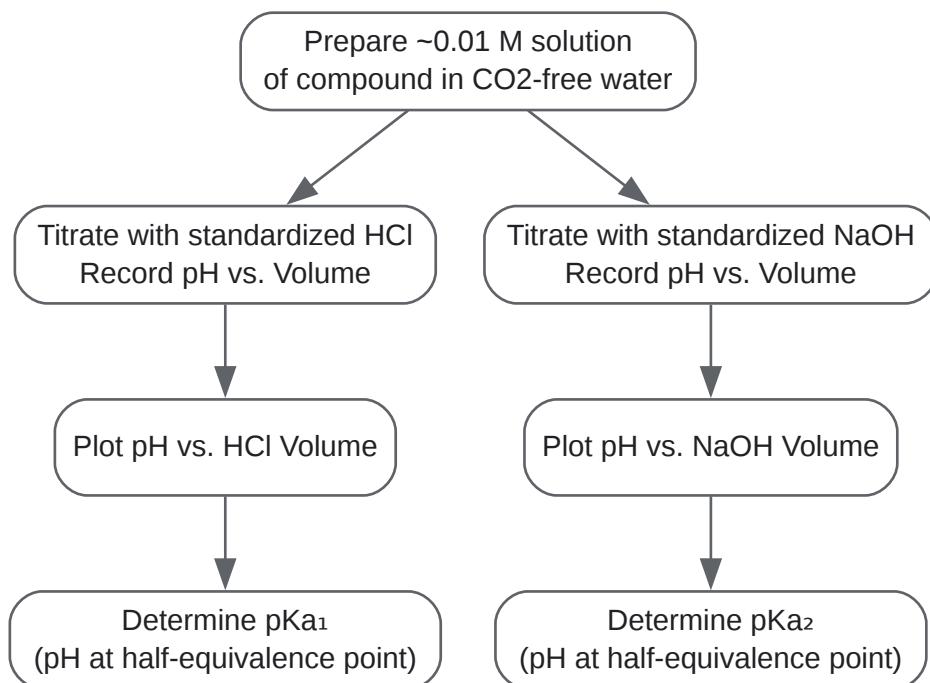
- Estimated  $pK_{a1}$  (Pyridine N-H<sup>+</sup>): ~4.8
- Estimated  $pK_{a2}$  (Phenolic O-H): ~8.7

**Expertise & Causality:** These values are estimated based on the parent molecule, 3-hydroxypyridine, which has reported  $pK_a$  values of approximately 4.8 and 8.7.[10][11] At  $pH < 4.8$ , the pyridine nitrogen will be protonated (cationic). Between  $pH 4.8$  and 8.7, the molecule will exist primarily as a neutral zwitterion. At  $pH > 8.7$ , the hydroxyl group will be deprotonated (anionic). This behavior is critical for designing formulation buffers, predicting behavior in physiological environments, and developing purification methods like ion-exchange chromatography.

#### Protocol: $pK_a$ Determination by Potentiometric Titration (OECD 112)

This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added, allowing for the direct determination of the  $pK_a$  values.[12][15][16]

- **System Setup:** Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0, 7.0, 10.0). Use a temperature-controlled vessel and a calibrated automated titrator.
- **Sample Preparation:** Prepare a ~0.01 M solution of **Ethyl 3-hydroxyisonicotinate** in deionized, CO<sub>2</sub>-free water.
- **Titration for  $pK_{a1}$  (Basic):** Titrate the solution with a standardized solution of HCl (e.g., 0.1 M). Record the pH after each incremental addition of acid.
- **Titration for  $pK_{a2}$  (Acidic):** In a separate experiment, titrate a fresh sample solution with a standardized solution of NaOH (e.g., 0.1 M).
- **Data Analysis:** Plot the pH versus the volume of titrant added. The  $pK_a$  is the pH at the half-equivalence point (the midpoint of the buffer region in the titration curve). Advanced software can be used to calculate the  $pK_a$  from the first derivative of the titration curve.



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Caption: Workflow for pKa determination by potentiometric titration.

## Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

### 3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of a molecule in solution. While experimental spectra are not publicly available, the following represents a predicted analysis.

- Predicted <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - δ ~8.3 ppm (s, 1H): Proton on C2 of the pyridine ring.
  - δ ~8.2 ppm (d, 1H): Proton on C6 of the pyridine ring.
  - δ ~7.2 ppm (d, 1H): Proton on C5 of the pyridine ring.
  - δ ~4.4 ppm (q, 2H): Methylene protons (-O-CH<sub>2</sub>-CH<sub>3</sub>) of the ethyl group.

- $\delta \sim 1.4$  ppm (t, 3H): Methyl protons (-O-CH<sub>2</sub>-CH<sub>3</sub>) of the ethyl group.
- $\delta$  (broad singlet, 1H): Hydroxyl proton (-OH). The chemical shift of this peak is highly dependent on concentration and solvent.
- Predicted <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):
  - $\delta \sim 168$  ppm: Carbonyl carbon (C=O) of the ester.
  - $\delta \sim 155\text{-}160$  ppm: Carbon C3 bearing the hydroxyl group.
  - $\delta \sim 140\text{-}150$  ppm: Carbons C2 and C6 of the pyridine ring.
  - $\delta \sim 120\text{-}130$  ppm: Carbons C4 and C5 of the pyridine ring.
  - $\delta \sim 62$  ppm: Methylene carbon (-O-CH<sub>2</sub>) of the ethyl group.
  - $\delta \sim 14$  ppm: Methyl carbon (-CH<sub>3</sub>) of the ethyl group.

### 3.4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Predicted Key IR Absorption Bands (cm<sup>-1</sup>):
  - 3200-3400 (broad): O-H stretching from the hydroxyl group.
  - $\sim 3050$ : Aromatic C-H stretching.
  - $\sim 2980$ : Aliphatic C-H stretching from the ethyl group.
  - $\sim 1720$ : C=O stretching from the ester carbonyl group.
  - $\sim 1600, \sim 1580, \sim 1470$ : C=C and C=N stretching vibrations of the pyridine ring.
  - $\sim 1250$ : C-O stretching of the ester.

### 3.4.3 Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

- Expected Ionization: Electrospray Ionization (ESI) is suitable.
- Predicted Exact Mass: 167.0582 g/mol for  $C_8H_9NO_3$ .[\[1\]](#)
- Key Predicted Ions (ESI+):
  - $[M+H]^+$ : m/z 168.0655[\[1\]](#)
  - $[M+Na]^+$ : m/z 190.0475[\[1\]](#)

## Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates and active substances.

### Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a representative method based on common practices for analyzing pyridine derivatives.[\[17\]](#)[\[13\]](#)

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase:
  - A: 0.1% Formic acid in Water
  - B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:
  - Start with 10% B, hold for 2 min.
  - Ramp to 90% B over 10 min.

- Hold at 90% B for 3 min.
- Return to 10% B and re-equilibrate for 5 min.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 275 nm.
- Analysis: Inject a solution of **Ethyl 3-hydroxyisonicotinate** (~0.5 mg/mL in mobile phase A/B 50:50). Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

## Chemical Stability

Understanding a compound's stability is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Stability testing should be conducted according to the ICH Q1A(R2) guideline.[18][19][20]

### Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify potential degradation products and to establish the intrinsic stability of the molecule.

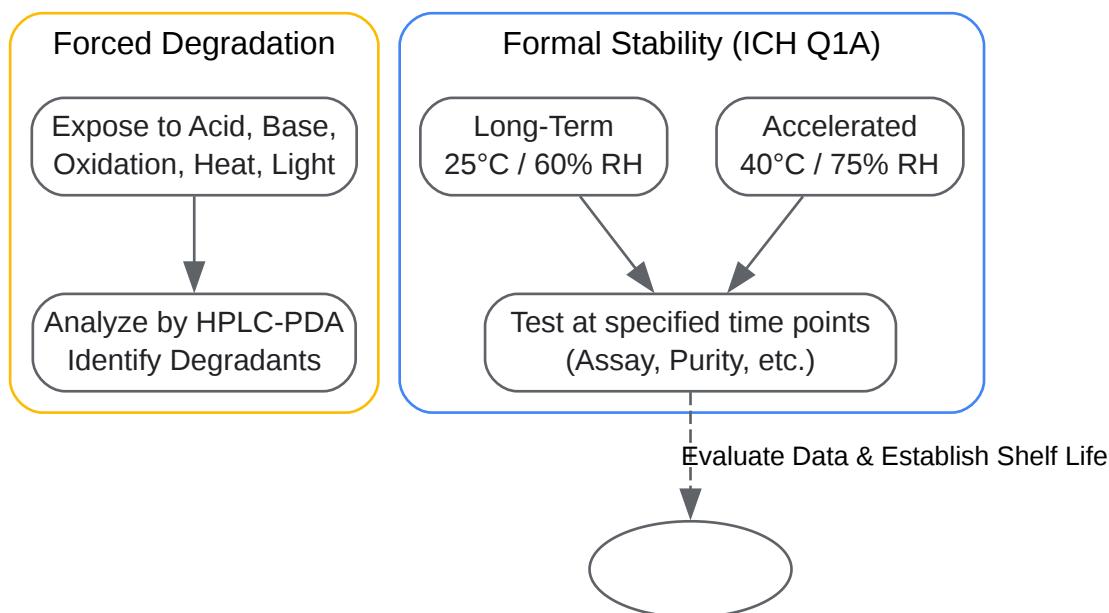
- Conditions: Expose solutions of **Ethyl 3-hydroxyisonicotinate** to the following stress conditions:
  - Acidic: 0.1 M HCl at 60 °C for 24 hours.
  - Basic: 0.1 M NaOH at 60 °C for 24 hours. The ester linkage is expected to be labile under these conditions.
  - Oxidative: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
  - Thermal: Store solid sample at 105 °C for 48 hours.
  - Photolytic: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

- Analysis: Analyze stressed samples by the HPLC purity method. A photodiode array (PDA) detector is recommended to assess peak purity and detect the UV spectra of any degradants.

#### Protocol: Long-Term and Accelerated Stability

This study establishes the re-test period or shelf life.

- Setup: Store three batches of the solid compound in its proposed container closure system under the following conditions:
  - Long-Term: 25 °C / 60% Relative Humidity (RH).
  - Accelerated: 40 °C / 75% Relative Humidity (RH).
- Testing Schedule:
  - Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
  - Accelerated: Test at 0, 3, and 6 months.[20]
- Tests: At each time point, perform tests for appearance, assay, purity/degradation products, and melting point.



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Caption: Overview of a comprehensive chemical stability program.

## Safety and Handling

Based on available supplier safety data, **Ethyl 3-hydroxyisonicotinate** is classified as a corrosive substance.

- Hazard Statement: H314 - Causes severe skin burns and eye damage.
- Signal Word: Danger
- Pictogram: GHS05 (Corrosion)
- Precautionary Measures:
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store at 4°C in a dry, well-ventilated place. Keep container tightly closed.

## Conclusion

**Ethyl 3-hydroxyisonicotinate** is a compound with a rich set of physicochemical properties that are critical to its application in scientific research and development. This guide has provided a detailed overview of its structural, physical, chemical, and safety characteristics. By combining known data with authoritative, standardized protocols for property determination, we have presented a comprehensive and practical resource. Researchers and developers are encouraged to use these methodologies to validate and expand upon the data presented here, ensuring the safe, effective, and reproducible use of this versatile chemical intermediate.

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## References

- 1. PubChemLite - Ethyl 3-hydroxyisonicotinate (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. oecd.org [oecd.org]
- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 4. oecd.org [oecd.org]
- 5. enfo.hu [enfo.hu]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 10. chembk.com [chembk.com]
- 11. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]
- 12. oecd.org [oecd.org]
- 13. helixchrom.com [helixchrom.com]
- 14. laboratuar.com [laboratuar.com]
- 15. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. helixchrom.com [helixchrom.com]
- 18. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 19. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. database.ich.org [database.ich.org]
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